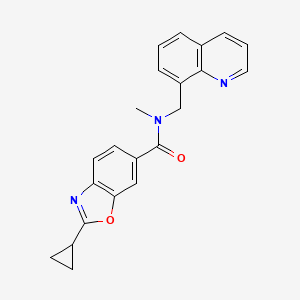
2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, has shown potential in scientific research due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride typically involves the reaction of benzimidazole derivatives with piperidine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole compounds, and substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-piperidin-3-yl-1H-benzimidazole
- 2-(piperidin-3-ylmethyl)-1H-benzimidazole
- 4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride
Uniqueness
Compared to similar compounds, 2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride exhibits unique properties such as higher stability and specific binding affinity to certain molecular targets. These characteristics make it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-piperidin-4-yl-1H-benzimidazole;dihydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH.2H2O/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;;;;/h1-4,9,13H,5-8H2,(H,14,15);2*1H;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCPEVQMFLLAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3N2.O.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(cyclopropylmethyl)-N-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]propan-1-amine](/img/structure/B5980381.png)
![5-(4-methoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B5980389.png)
![(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one](/img/structure/B5980390.png)
![(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-(4-hydroxy-3,5-dimethylphenyl)-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5980409.png)

![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5980423.png)
![6-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5980430.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5980437.png)
![5-chloro-4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-nitrophenol](/img/structure/B5980443.png)
![3-chloro-4-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5980450.png)
![2-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5980451.png)
![2-{[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5980467.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5980469.png)
![(1-methyl-1H-imidazol-2-yl){1-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B5980473.png)
